![molecular formula C23H23N3O4 B2890040 N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-76-6](/img/no-structure.png)

N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

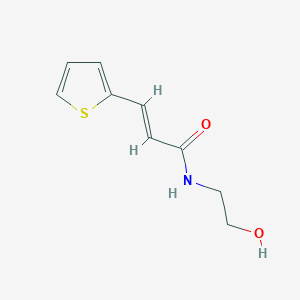

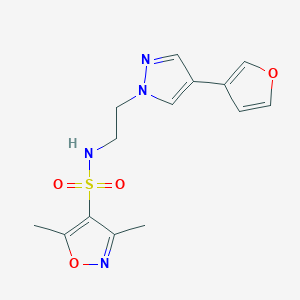

“N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide” is a chemical compound with the molecular formula C26H20ClN3O4 . It has an average mass of 473.908 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzofuro[3,2-d]pyrimidin-1-yl group, a tert-butyl group, and an acetamide group .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Unfortunately, other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are not available .Aplicaciones Científicas De Investigación

Structure-Activity Relationship in Histamine H4 Receptor Ligands

A study focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, which could provide insights into the potential applications of N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide in the development of new therapeutic agents targeting histamine receptors, suggesting applications in anti-inflammatory and pain management contexts (Altenbach et al., 2008).

Antibacterial Activity of Hindered Phenols

Another research avenue is the synthesis of benzotriazole, cyclic amides, and pyrimidine derivatives, which includes structures similar to this compound. These compounds, particularly those containing hindered phenol fragments, were examined for their redox properties and antibacterial activity, indicating potential applications in designing new antimicrobial agents (Koshelev et al., 2020).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Further, the development of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor applications presents another potential research application. The synthesis and structural analysis of related pyrimidine derivatives underline the possibility of exploring this compound in cancer research, focusing on its interaction with key enzymes involved in nucleotide synthesis (Gangjee et al., 2000).

Radioligand for Vasopressin V1B Receptor

Additionally, the characterization of a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the vasopressin 1B receptor highlights a potential application in developing diagnostic tools or therapeutic agents targeting the vasopressin system, which could be relevant for this compound in neurology and psychiatry (Koga et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-methylphenylacetic acid with 2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid, followed by the addition of N-tert-butylacetamide to the resulting intermediate.", "Starting Materials": [ "4-methylphenylacetic acid", "2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid", "N-tert-butylacetamide", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Activation of 4-methylphenylacetic acid with DCC and DIPEA in DMF to form the corresponding acid chloride intermediate.", "Step 2: Addition of 2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid to the reaction mixture, resulting in the formation of an amide intermediate.", "Step 3: Addition of N-tert-butylacetamide to the reaction mixture, followed by stirring at room temperature for several hours to allow for completion of the reaction.", "Step 4: Workup of the reaction mixture with methanol and ethyl acetate to isolate the crude product.", "Step 5: Purification of the crude product by recrystallization from ethyl acetate and water to obtain the final product, N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] } | |

Número CAS |

877657-76-6 |

Fórmula molecular |

C23H23N3O4 |

Peso molecular |

405.454 |

Nombre IUPAC |

N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H23N3O4/c1-14-9-11-15(12-10-14)26-21(28)20-19(16-7-5-6-8-17(16)30-20)25(22(26)29)13-18(27)24-23(2,3)4/h5-12H,13H2,1-4H3,(H,24,27) |

Clave InChI |

UYHVRYIQPATSLD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)

![2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2889963.png)

![3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2889966.png)

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)